molecular formula C13H17BrN2OS B5164677 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide

2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide

Cat. No.: B5164677
M. Wt: 329.26 g/mol
InChI Key: BGDWXOLYCLVAMB-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide typically involves the reaction of benzothiazole derivatives with diethylacetamide in the presence of a brominating agent. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of cellular processes and interactions due to its ability to penetrate cell membranes.

    Industry: The compound is used in the production of dyes and pigments due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide involves its interaction with specific molecular targets, such as DNA or proteins. The compound can bind to these targets, altering their structure and function. This interaction can lead to changes in cellular processes, making it useful in various research applications.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide include:

  • 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
  • (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
  • 3-(2-Methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound allows it to have distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-N,N-diethylacetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N2OS.BrH/c1-3-14(4-2)13(16)9-15-10-17-12-8-6-5-7-11(12)15;/h5-8,10H,3-4,9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWXOLYCLVAMB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C[N+]1=CSC2=CC=CC=C21.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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